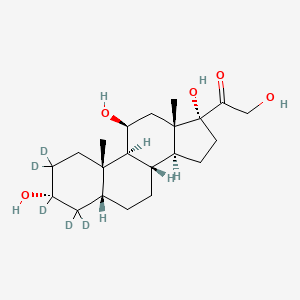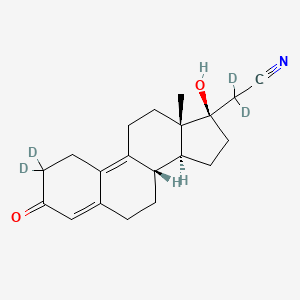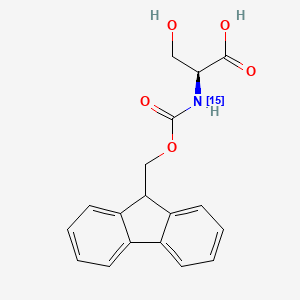
Tbk1/ikk|A-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TANK-binding kinase 1 (TBK1) and inducible IκB-kinase (IKK-i) are central regulators of type-I interferon induction. They are associated with three adaptor proteins called TANK, Sintbad (or TBKBP1), and NAP1 (or TBKBP2, AZI2) whose functional relationship to TBK1 and IKK-i is poorly understood . TBK1/IKK-i inhibitors, such as Tbk1/ikk|A-IN-6, are small molecules designed to inhibit the activity of these kinases, which play crucial roles in immune response and inflammation .
準備方法
The synthesis of TBK1/IKK-i inhibitors involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of core structures that will be used in the final coupling reactions.
Coupling Reactions: The key intermediates are coupled under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
化学反応の分析
TBK1/IKK-i inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity .
科学的研究の応用
TBK1/IKK-i inhibitors have a wide range of scientific research applications, including:
Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methodologies for kinase inhibitors.
Biology: In biological research, TBK1/IKK-i inhibitors are used to investigate the role of these kinases in immune response, inflammation, and cell signaling pathways.
Medicine: These inhibitors have potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
作用機序
The mechanism of action of TBK1/IKK-i inhibitors involves the inhibition of kinase activity by binding to the active site of the enzyme. This prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways mediated by these kinases. TBK1 primarily mediates the activation of interferon regulatory factors (IRF3 and IRF7) and nuclear factor-kappa B (NF-κB) signaling, which are crucial for the production of inflammatory cytokines and the activation of innate immunity .
類似化合物との比較
TBK1/IKK-i inhibitors can be compared with other kinase inhibitors, such as:
IKKα and IKKβ Inhibitors: These inhibitors target the classical IκB kinases involved in NF-κB signaling.
JAK Inhibitors: Janus kinase inhibitors target a different family of kinases involved in cytokine signaling.
PI3K Inhibitors: Phosphoinositide 3-kinase inhibitors target kinases involved in cell growth and survival signaling pathways.
The uniqueness of TBK1/IKK-i inhibitors lies in their ability to specifically target the non-canonical IκB kinases, which play distinct roles in immune response and inflammation compared to other kinase families .
Similar compounds include:
IKKα and IKKβ Inhibitors: Target classical IκB kinases.
JAK Inhibitors: Target Janus kinases.
PI3K Inhibitors: Target phosphoinositide 3-kinases.
特性
分子式 |
C31H36F2N8O4 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzonitrile |
InChI |
InChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1 |
InChIキー |
ZYYSJDLMODJVDG-FUHTXCSMSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)[C@@H](C)O)C#N)OC)C |
正規SMILES |
CC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


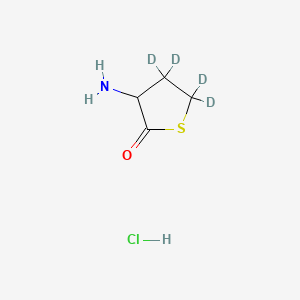
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
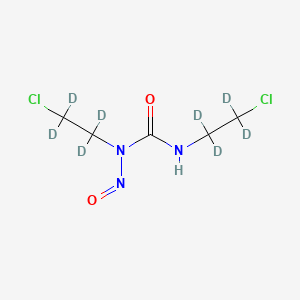
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
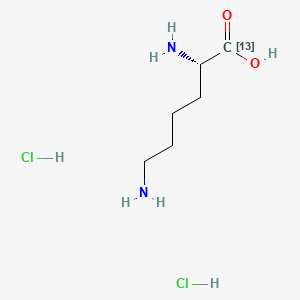
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)


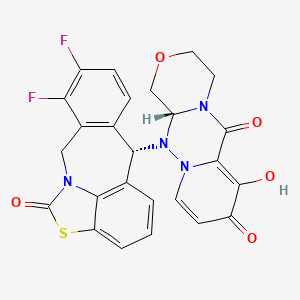
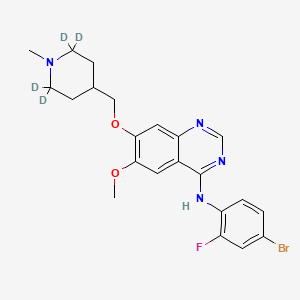
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
